4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE: is a complex organic compound that features a brominated phenyl group, a furan ring, and a tribromophenoxyacetamido moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps:
-
Formation of the Tribromophenoxyacetamido Intermediate:
Starting Materials: 2,4,6-tribromophenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to form the tribromophenoxyacetic acid, which is then converted to its acyl chloride derivative using thionyl chloride.
Amidation: The acyl chloride is reacted with an amine to form the tribromophenoxyacetamido intermediate.
-
Formation of the Furan-2-Carboxylate Intermediate:
Starting Materials: Furan-2-carboxylic acid and a brominating agent such as N-bromosuccinimide (NBS).
Reaction Conditions: The bromination reaction is carried out under mild conditions to introduce the bromo substituent at the desired position on the furan ring.
-
Coupling Reaction:
Starting Materials: The tribromophenoxyacetamido intermediate and the brominated furan-2-carboxylate.
Reaction Conditions: The coupling reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atoms on the phenyl and furan rings can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Materials Science: It can be incorporated into polymer matrices to enhance flame retardancy due to the presence of bromine atoms.
Biology and Medicine:
Antimicrobial Agents: The compound’s brominated structure may confer antimicrobial properties, making it a candidate for the development of new antibiotics.
Drug Development: Its unique structure can be explored for potential therapeutic applications, including anticancer and anti-inflammatory agents.
Industry:
Flame Retardants: The compound can be used in the formulation of flame-retardant materials for textiles and electronics.
Coatings: It can be used in the development of protective coatings with enhanced durability and resistance to environmental degradation.
Wirkmechanismus
The mechanism of action of 4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is likely to involve multiple pathways:
Molecular Targets: The compound may interact with cellular proteins and enzymes, disrupting their normal function.
Pathways Involved: It may interfere with oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(2,4,6-tribromophenoxy)ethane: Another brominated compound with flame retardant properties.
4-Bromo-2,2,2-trifluoroacetophenone: A brominated phenyl compound used in organic synthesis.
Comparison:
Uniqueness: 4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of a brominated phenyl group, a furan ring, and a tribromophenoxyacetamido moiety, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C20H12Br4N2O5 |
---|---|
Molekulargewicht |
679.9 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H12Br4N2O5/c21-12-3-4-16(31-20(28)17-2-1-5-29-17)11(6-12)9-25-26-18(27)10-30-19-14(23)7-13(22)8-15(19)24/h1-9H,10H2,(H,26,27)/b25-9+ |
InChI-Schlüssel |
ZFTYLLAUZVZORF-YCPBAFNGSA-N |
Isomerische SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Kanonische SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.